(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Overview
Description
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its tetrahydro-dioxolo-dioxaphosphepin core, which is substituted with multiple phenyl groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of (3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine involves several steps, including the formation of the dioxolo-dioxaphosphepin ring and the introduction of the phenyl substituents. The synthetic route typically starts with the preparation of the dioxolo-dioxaphosphepin core, followed by the addition of the phenyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The phenyl groups can undergo substitution reactions with suitable reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine can be compared with other similar compounds, such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Known for its use in borylation reactions.
tert-Butyl carbamate: Used as a protecting group in organic synthesis.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various fields.
Properties
IUPAC Name |
(3aS,8aS)-4,4,8,8-tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65O4P/c1-11-36-24-37(12-2)29-44(28-36)52(45-30-38(13-3)25-39(14-4)31-45)49-50(55-51(9,10)54-49)53(46-32-40(15-5)26-41(16-6)33-46,47-34-42(17-7)27-43(18-8)35-47)57-58(56-52)48-22-20-19-21-23-48/h19-35,49-50H,11-18H2,1-10H3/t49-,50-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAMLZQDVVNLSE-WLTNIFSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)CC)CC)C6=CC(=CC(=C6)CC)CC)OC(O3)(C)C)C7=CC(=CC(=C7)CC)CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C2([C@@H]3[C@@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)CC)CC)C6=CC(=CC(=C6)CC)CC)OC(O3)(C)C)C7=CC(=CC(=C7)CC)CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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